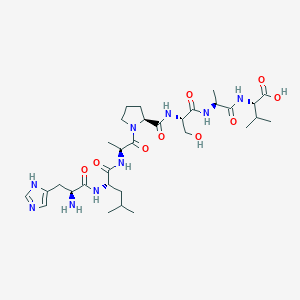
L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine is a peptide composed of seven amino acids: histidine, leucine, alanine, proline, serine, alanine, and valine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
化学反応の分析
Types of Reactions
L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine and serine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
科学的研究の応用
L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine has several applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.
L-Tyrosyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A longer peptide with different biological activities.
Uniqueness
L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of amino acids can influence its stability, solubility, and interaction with biological targets.
特性
CAS番号 |
915146-63-3 |
|---|---|
分子式 |
C31H51N9O9 |
分子量 |
693.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H51N9O9/c1-15(2)10-21(37-26(43)20(32)11-19-12-33-14-34-19)27(44)36-18(6)30(47)40-9-7-8-23(40)29(46)38-22(13-41)28(45)35-17(5)25(42)39-24(16(3)4)31(48)49/h12,14-18,20-24,41H,7-11,13,32H2,1-6H3,(H,33,34)(H,35,45)(H,36,44)(H,37,43)(H,38,46)(H,39,42)(H,48,49)/t17-,18-,20-,21-,22-,23-,24-/m0/s1 |
InChIキー |
FZFQVHFAFFXWAU-HRALPVODSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CN=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)

![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
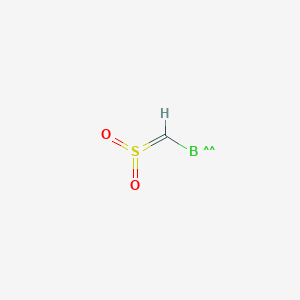

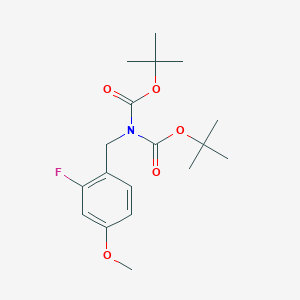
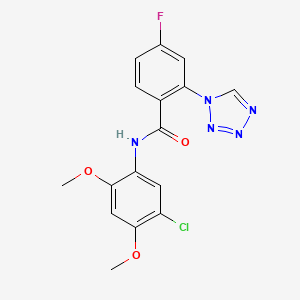
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)
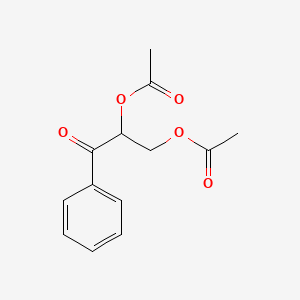
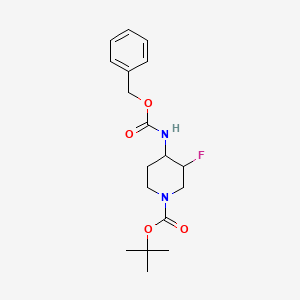
![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)
